molecular formula C10H8BrNO B11872235 1-Bromo-7-methoxyisoquinoline CAS No. 849132-12-3

1-Bromo-7-methoxyisoquinoline

Cat. No.: B11872235
CAS No.: 849132-12-3
M. Wt: 238.08 g/mol
InChI Key: KCGNNDOEGPSUBN-UHFFFAOYSA-N
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Description

1-Bromo-7-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. This compound is characterized by the presence of a bromine atom at the first position and a methoxy group at the seventh position on the isoquinoline ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-7-methoxyisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-7-methoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other brominated isoquinolines, making it valuable in various research fields .

Properties

CAS No.

849132-12-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-bromo-7-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3

InChI Key

KCGNNDOEGPSUBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2Br

Origin of Product

United States

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